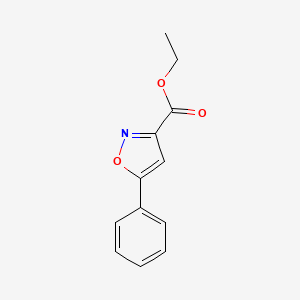

Ethyl 5-phenylisoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUXKYCDKKYGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341215 | |

| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-99-2 | |

| Record name | Ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7063-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-phenylisoxazole-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Phenylisoxazole-3-carboxylate

Introduction

This compound is a heterocyclic compound featuring a core isoxazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This molecule serves as a pivotal intermediate and a fundamental scaffold in the realms of organic synthesis and medicinal chemistry. The isoxazole moiety, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties and structural rigidity.[1] These characteristics make it a privileged structure in drug discovery, appearing in a range of bioactive compounds.[1][2] This guide provides a comprehensive overview of the essential chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions for its storage, handling, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 7063-99-2 | [3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | DSUXKYCDKKYGKX-UHFFFAOYSA-N | [3] |

| SMILES String | CCOC(=O)c1cc(on1)-c2ccccc2 | [3] |

Table 1: Key Identifiers and Physical Properties.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the verification of molecular structure and purity. The following data represent the characteristic spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. Key expected signals include: a triplet around 1.44 ppm and a quartet around 4.47 ppm, characteristic of the ethyl ester group (–CH₂CH₃). A multiplet between 7.50-7.80 ppm corresponds to the five protons of the phenyl ring. A sharp singlet at approximately 6.92 ppm is a distinctive feature of the lone proton on the isoxazole ring (H-4).[4] The precise chemical shifts and coupling patterns are definitive for confirming the substitution pattern.

-

¹³C NMR (126 MHz, CDCl₃): The carbon spectrum complements the proton data. Expected signals include those for the ethyl ester group (around 14.15 ppm for the CH₃ and 62.18 ppm for the CH₂). The carbons of the phenyl ring typically appear in the aromatic region (125-131 ppm). The three carbons of the isoxazole ring are observed at approximately 99.92 ppm (C4), 156.96 ppm (C3), and 171.66 ppm (C5). The carbonyl carbon (C=O) of the ester is found further downfield at around 159.98 ppm.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₂H₁₁NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated as 218.0811, which has been experimentally verified.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups. The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically ~1720-1740 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and C-O stretching vibrations.

Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic building block.

Primary Synthetic Pathway: [3+2] Cycloaddition

The most prevalent and efficient method for constructing the 3,5-disubstituted isoxazole core is through a 1,3-dipolar cycloaddition reaction.[1] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

For this compound, this involves the in situ generation of benzonitrile oxide from a precursor like benzaldoxime, which then reacts with ethyl propiolate.

Caption: Synthetic workflow for this compound.

Exemplary Synthetic Protocol:

-

Generation of Benzonitrile Oxide: Benzaldehyde oxime is dissolved in a suitable solvent like ethanol. An oxidizing agent, such as Chloramine-T, is added portion-wise while maintaining a cool temperature (e.g., 10°C) to generate benzonitrile oxide in situ.[6]

-

Cycloaddition: Freshly distilled ethyl propiolate is added to the reaction mixture. The reaction is stirred for several hours.[6]

-

Workup and Purification: The progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under vacuum. The resulting crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final product.[6]

Self-Validation: The integrity of this protocol is validated by the unambiguous structural characterization of the product via NMR and MS, which confirms the specific regiochemistry of the cycloaddition, yielding the 3,5-disubstituted isomer rather than other potential isomers.

Core Reactivity Profile

The reactivity of this compound is dominated by the functional groups attached to the stable isoxazole core.

-

Ester Group Transformations: The ethyl ester is a versatile handle for further modification.

-

Hydrolysis: Treatment with a base (e.g., NaOH) or acid will hydrolyze the ester to the corresponding 5-phenylisoxazole-3-carboxylic acid.[7] This acid is a common precursor for other derivatives.

-

Amidation: The ester can react with amines to form amides. This is a key reaction for building larger molecules and is frequently used in medicinal chemistry to modulate pharmacokinetic properties. For example, coupling the corresponding carboxylic acid with various anilines using peptide coupling agents like EDCI is a common strategy.[2]

-

-

Isoxazole Ring Opening: While the aromatic isoxazole ring is generally stable, it can undergo reductive ring cleavage. A notable reaction is palladium-catalyzed hydrogenation, which can cleave the N-O bond, leading to the formation of enaminone structures.[8] This reactivity provides a pathway to transform the heterocyclic core into acyclic structures, further expanding its synthetic utility.

Caption: Key reaction pathways from the title compound.

Significance in Medicinal Chemistry and Drug Development

The 5-phenylisoxazole-3-carboxylate scaffold is a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets.

-

Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism whose overactivity is linked to gout.[9]

-

Anticancer Activity: Phenyl-isoxazole-carboxamide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and breast carcinoma (MCF-7).[10] The isoxazole core serves as a scaffold to position phenyl and amide groups for optimal interaction with anticancer targets.

-

Antidiabetic Potential: Novel hybrids incorporating the phenylisoxazole moiety have been synthesized and shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] This highlights the scaffold's potential in developing treatments for type 2 diabetes.

-

Antioxidant Properties: Certain isoxazole-carboxamide derivatives have shown significant antioxidant potency in scavenging free radicals, suggesting their potential therapeutic application in conditions associated with oxidative stress.[2]

-

Antitubercular Agents: The rational design of this compound derivatives has led to the discovery of potent growth inhibitors of Mycobacterium tuberculosis, offering a promising avenue for new anti-TB drug development.[7]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Classification: this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[3]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[12] Avoid inhalation of dust and ensure work is conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and highly valuable scaffold in modern organic and medicinal chemistry. Its well-defined chemical and physical properties, straightforward synthesis via [3+2] cycloaddition, and predictable reactivity make it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated success of its derivatives as potent modulators of various biological targets, including enzymes implicated in cancer, diabetes, and gout, underscores its enduring importance in the quest for novel therapeutics. This guide serves as a foundational resource for scientists looking to harness the potential of this powerful heterocyclic building block.

References

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Wang, S. et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Available from: [Link]

-

MySkinRecipes. Ethyl 5-amino-3-phenylisoxazole-4-carboxylate. Available from: [Link]

-

Al-Ostath, A. et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. R Discovery. Available from: [Link]

-

Zhang, Y. et al. (2022). Supporting information: Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information. General Information. Available from: [Link]

-

Antonini, C. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available from: [Link]

-

ChemSynthesis. ethyl 5-phenyl-4-isoxazolecarboxylate. Available from: [Link]

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Institutes of Health. Available from: [Link]

-

CP Lab Safety. this compound, 98% Purity, C12H11NO3, 10 grams. Available from: [Link]

-

Yousif, E. et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. National Institutes of Health. Available from: [Link]

-

Organic Syntheses. A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

-

Al-Jaff, B. et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences. Available from: [Link]

-

Al-Ostath, A. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Institutes of Health. Available from: [Link]

-

Nayak, N. et al. (2017). Crystal structure and Hirshfeld surface analysis of this compound. IUCrData, 2(3), x170295. Available from: [Link]

-

Zhao, G. et al. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health. Available from: [Link]

-

PubChem. 3-Phenylisoxazole-5-carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 7063-99-2 [sigmaaldrich.com]

- 4. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

Foundational Principles: The [3+2] Cycloaddition Pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound, a valuable heterocyclic scaffold. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. The primary focus will be on the most robust and widely utilized method: the [3+2] cycloaddition reaction.

The synthesis of the isoxazole ring system is most elegantly achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle.[1][2] For the specific synthesis of this compound, the key components are:

-

The 1,3-Dipole : Benzonitrile oxide, a highly reactive intermediate.

-

The Dipolarophile : Ethyl propiolate, an activated alkyne.

A critical aspect of this reaction is its regioselectivity. The electronic properties of the two reactants dictate the orientation of the final product. The reaction between benzonitrile oxide and an electron-deficient alkyne like ethyl propiolate preferentially yields the 3,5-disubstituted isoxazole isomer.[3]

The 1,3-Dipole: In Situ Generation of Benzonitrile Oxide

Nitrile oxides are transient species, prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides) if not promptly trapped by a dipolarophile.[4] Consequently, they are almost exclusively generated in situ for immediate consumption in the cycloaddition reaction. The most reliable pathway begins with the synthesis of a stable precursor, benzohydroximoyl chloride, from benzaldoxime.

Precursor Synthesis: Benzohydroximoyl Chloride

Benzohydroximoyl chloride is prepared by the chlorination of benzaldoxime. While classical methods employed hazardous reagents like chlorine gas[5], modern protocols utilize safer and more convenient chlorinating systems. A highly effective method involves the use of Oxone (potassium peroxymonosulfate) in the presence of a chloride source, such as hydrogen chloride or sodium chloride.[6][7][8][9] This system offers excellent yields and selectivity.

Experimental Protocol: Synthesis of Benzohydroximoyl Chloride

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.21 g, 10 mmol) and N,N-Dimethylformamide (DMF, 20 mL).

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add Oxone (6.15 g, 10 mmol, 2KHSO₅·KHSO₄·K₂SO₄) followed by the dropwise addition of concentrated hydrochloric acid (0.83 mL, 10 mmol).

-

Reaction : Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting benzaldoxime is consumed.

-

Work-up : Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes. The product will often precipitate as a white solid.

-

Isolation : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield benzohydroximoyl chloride. The product is typically used in the next step without further purification.

The Causality of Choice: Why the Oxone/HCl System?

-

Safety and Convenience : This method avoids the use of gaseous chlorine, which is highly toxic and difficult to handle.[5] Oxone is a stable, inexpensive, and solid oxidant.[10]

-

Selectivity : The in situ generation of the active chlorinating species in the DMF/HCl system provides high selectivity for the desired hydroximoyl chloride, minimizing ring chlorination, which can be an issue with activated aromatic systems.[8]

-

Mechanism : The reaction is believed to proceed through the formation of an active chlorine species (Cl⁺ equivalent) from the oxidation of chloride by Oxone, which then reacts with the benzaldoxime.[9]

Below is a diagram illustrating the generation of the benzonitrile oxide dipole.

Caption: Workflow for the generation of benzonitrile oxide.

The Core Reaction: Cycloaddition and Product Formation

With the precursor to the 1,3-dipole in hand, the stage is set for the key cycloaddition reaction. The benzohydroximoyl chloride is combined with the dipolarophile, ethyl propiolate, and a base is slowly added to generate the benzonitrile oxide in situ, which is immediately trapped in the cycloaddition.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : In a 250 mL three-neck flask fitted with a dropping funnel, magnetic stir bar, and nitrogen inlet, dissolve benzohydroximoyl chloride (1.56 g, 10 mmol) and ethyl propiolate (1.08 g, 11 mmol, 1.1 eq) in anhydrous dichloromethane (50 mL).[11]

-

Base Addition : Prepare a solution of triethylamine (1.52 mL, 11 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane and load it into the dropping funnel.

-

Cycloaddition : Cool the reaction flask to 0 °C. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1 hour. A white precipitate of triethylammonium chloride will form.

-

Reaction Completion : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up : Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

The Causality of Choice: Critical Reaction Parameters

-

Slow Addition of Base : This is the most critical parameter. The slow, controlled addition ensures that the concentration of the reactive benzonitrile oxide remains low at any given moment, maximizing the likelihood of it reacting with the ethyl propiolate rather than dimerizing.

-

Solvent : Anhydrous aprotic solvents like dichloromethane are ideal as they are inert to the reaction components and readily dissolve the starting materials.

-

Stoichiometry : A slight excess of the dipolarophile (ethyl propiolate) and base is often used to ensure the complete consumption of the benzohydroximoyl chloride precursor.

The mechanism of the [3+2] cycloaddition is visualized below.

Caption: The [3+2] cycloaddition of benzonitrile oxide and ethyl propiolate.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a table summarizing typical analytical data.

| Parameter | Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Yield | 75-85% (Typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.82 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.01 (s, 1H, Isoxazole-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.5, 160.8, 156.2, 130.9, 129.2, 127.3, 126.8, 104.5, 62.1, 14.3 |

| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1615 (C=N), ~1580, 1450 (C=C, aromatic) |

| Mass Spec (ESI-MS) | m/z 218.07 [M+H]⁺ |

Note: Specific shifts and values may vary slightly based on instrumentation and sample preparation.

Conclusion

The synthesis of this compound via the in situ generation of benzonitrile oxide and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate is a robust, efficient, and highly reproducible method. By understanding the rationale behind the choice of reagents and the critical control of reaction parameters, particularly the slow generation of the nitrile oxide intermediate, researchers can reliably access this important heterocyclic building block for applications in medicinal chemistry and materials science.

References

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987. [Link]

-

Donatella, R., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

-

Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

-

Yau, H. M., et al. (2018). Nitrile oxide cycloaddition of benzonitrile oxide 7 to ethyl trans-cinnamate 8 to give the isoxazoles 9a and 9b. ResearchGate. [Link]

-

Various Authors. (2022). Mechanism of formation of isoxazole-5-carboxamides 6. ResearchGate. [Link]

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem. [Link]

-

Kumar, A., et al. (2016). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

-

Li, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

-

Kim, J. N., et al. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. The Journal of Organic Chemistry, 57(24), 6649-6650. [Link]

-

Applasamy, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. [Link]

-

Noto, R. (2014). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Targets in Heterocyclic Systems, 18, 299-347. [Link]

-

Studer, A., et al. (1997). In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. [Link]

- CN101318900A - Process for synthesizing ethyl propiolate.

-

Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Li, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. [Link]

-

Wang, Y., et al. (2021). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1083-1089. [Link]

-

Wang, C., et al. (2023). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1121-1128. [Link]

-

Kim, J. N., et al. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. ACS Publications. [Link]

-

Cano, M., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 11(1), 12345. [Link]

-

Kartika, R., et al. (2013). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. NIH. [Link]

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

-

PrepChem. Synthesis of benzohydroximoyl chloride. PrepChem.com. [Link]

-

Bigdeli, M. A., et al. (2007). The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. soc.chim.it [soc.chim.it]

- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanistic Landscape of 5-Phenylisoxazole Derivatives: A Focus on the Ethyl 5-phenylisoxazole-3-carboxylate Core

This guide provides a comprehensive exploration of the potential mechanisms of action for the 5-phenylisoxazole scaffold, with a specific focus on the foundational structure, Ethyl 5-phenylisoxazole-3-carboxylate. While a definitive, singular mechanism of action for this specific ester has not been fully elucidated in publicly available literature, its structural motif is a cornerstone in a multitude of biologically active compounds. This document will synthesize the current understanding of how isoxazole derivatives engage with biological systems, offering researchers and drug development professionals a framework for investigating novel compounds based on this versatile heterocycle.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective modulators of biological targets. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system for anticonvulsant and neuroprotective activities.[3]

Part 1: The Broad Spectrum of Biological Activity of Isoxazole Derivatives

The isoxazole nucleus is a versatile pharmacophore, with derivatives demonstrating a wide array of pharmacological activities. This structural diversity allows for fine-tuning of activity across various therapeutic areas.

Table 1: Summary of Biological Activities of Substituted Isoxazole Derivatives

| Biological Activity | Description | Reference(s) |

| Anti-inflammatory | Derivatives have shown the ability to reduce inflammation, with some acting as COX-2 inhibitors.[1] | [4]() |

| Anticancer | Certain isoxazole compounds have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[5] | [5]() |

| Antimicrobial | Isoxazole derivatives have been developed as antibacterial and antifungal agents.[6][7] | [6]( |

| Neuroprotective | The core structure is a building block for compounds with anticonvulsant and neuroprotective properties.[3] | [3]() |

| Enzyme Inhibition | Specific derivatives have been shown to inhibit enzymes such as xanthine oxidase.[8] | [8]() |

Part 2: Potential Mechanisms of Action Based on Phenylisoxazole Derivatives

Given the chemical diversity of isoxazole derivatives, their mechanisms of action are varied and target-specific. Below are several well-documented or proposed mechanisms for compounds containing the 5-phenylisoxazole core.

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of some isoxazole derivatives can be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The isoxazole ring is present in the selective COX-2 inhibitor, valdecoxib.[1] The mechanism likely involves the interaction of the isoxazole scaffold with the active site of the COX-2 enzyme, preventing the binding of arachidonic acid.

Covalent Inhibition of G12C Mutant KRAS

Oncogenic mutations in the KRAS protein are implicated in a significant percentage of human cancers.[9] Recently, 5-phenylisoxazole-based covalent inhibitors have been developed to target the G12C mutant KRAS.[9] This specific mutation introduces a cysteine residue that can be targeted by electrophilic warheads. The isoxazole scaffold serves as the core for orienting a reactive group to form a covalent bond with the cysteine, locking the protein in an inactive state.

Caption: Covalent inhibition of KRAS G12C by a 5-phenylisoxazole derivative.

Inhibition of Xanthine Oxidase

Certain 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase.[8] This enzyme is crucial in purine metabolism and its overactivity is implicated in conditions like gout. Molecular modeling studies suggest that the isoxazole derivative binds to the active site of xanthine oxidase, preventing the substrate from binding and thereby reducing the production of uric acid.[8] The carboxylate group is often crucial for key interactions within the enzyme's active site.

Interaction with Bacterial DNA Topoisomerase

For some antibacterial isoxazole derivatives, the proposed mechanism involves the inhibition of bacterial DNA topoisomerase.[6] These enzymes are essential for DNA replication, transcription, and repair. In silico docking studies have shown that isoxazole compounds can occupy the active site of DNA topoisomerase, stabilized by hydrogen bonding and hydrophobic interactions, which disrupts its function and leads to bacterial cell death.[6]

Part 3: Experimental Protocols for Elucidating the Mechanism of Action

For a novel compound like this compound or its derivatives, a systematic approach is required to determine its mechanism of action. The following is a generalized workflow for such an investigation.

Caption: General workflow for Mechanism of Action (MOA) determination.

Step-by-Step Protocol: Enzyme Inhibition Assay (Example: Xanthine Oxidase)

This protocol describes a representative in vitro assay to screen for enzyme inhibition.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (or derivative) in DMSO.

-

Prepare a series of dilutions of the test compound in assay buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Prepare a solution of xanthine oxidase in assay buffer.

-

Prepare a solution of the substrate, xanthine, in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, the test compound dilutions, and the xanthine oxidase solution.

-

Incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs) at time zero.

-

Continue to measure the absorbance at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Step-by-Step Protocol: Cell Viability Assay (Example: MTT Assay for Anticancer Activity)

This protocol outlines a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., Calu-1 for KRAS G12C studies[9]) in appropriate media and conditions until they reach logarithmic growth phase.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight in an incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion

This compound represents a valuable chemical entity, not necessarily as an end-effector molecule itself, but as a critical starting point for the synthesis of a diverse range of pharmacologically active compounds. The 5-phenylisoxazole scaffold is a proven pharmacophore that can be tailored to interact with a variety of biological targets, including enzymes and mutated oncoproteins. Understanding the potential mechanisms of action for this class of compounds, from COX inhibition to covalent modification of KRAS, provides a rational basis for future drug design and discovery efforts. The experimental workflows detailed herein offer a roadmap for researchers to systematically investigate and validate the mechanisms of novel isoxazole-based therapeutics.

References

- Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). Vertex AI Search.

- Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). PubMed.

- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). IJBPAS.

- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.

- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.

- This compound. (n.d.). MySkinRecipes.

- Ethyl 3-phenylisoxazole-5-carboxylate. (n.d.). MySkinRecipes.

- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH.

- Discovery, Synthesis, and Optimization of 5-phenylisoxazole Based Covalent Inhibitors Targeting G12C Mutant KRAS for the Treatment of Cancer. (2024). CSUCI Student Research Conference Archive.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. ijcrt.org [ijcrt.org]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, Synthesis, and Optimization of 5-phenylisoxazole Based Covalent Inhibitors Targeting G12C Mutant KRAS for the Treatment of Cancer – 2024 CSUCI Student Research Conference [src.cikeys.com]

The Isoxazole Scaffold: A Technical Guide to the Biological Activity of 5-Phenylisoxazole-3-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole nucleus, a five-membered heterocycle, is a cornerstone in medicinal chemistry, lauded for its metabolic stability and versatile biological activities. This guide delves into the synthesis, biological evaluation, and mechanistic insights of a promising class of isoxazole derivatives: 5-phenylisoxazole-3-carboxylate esters. With a primary focus on their potent xanthine oxidase inhibitory effects, and acknowledging their emerging potential in anticancer and anti-inflammatory research, this document serves as a comprehensive resource for researchers in drug discovery and development. We will explore detailed synthetic protocols, in-depth analyses of structure-activity relationships, and the molecular interactions that govern their therapeutic potential.

The Isoxazole Core: A Privileged Structure in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with over half of all approved small-molecule drugs featuring at least one heterocyclic ring.[1] The isoxazole ring, in particular, has garnered significant attention due to its unique electronic properties and its ability to serve as a versatile scaffold in the design of compounds with a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The 5-phenylisoxazole-3-carboxylate ester moiety combines the stability of the isoxazole ring with the potential for diverse functionalization on the phenyl ring and ester group, making it a highly attractive starting point for the development of novel therapeutics.

Synthesis of 5-Phenylisoxazole-3-Carboxylate Esters: A Step-by-Step Approach

The synthesis of 5-phenylisoxazole-3-carboxylate esters is a critical first step in exploring their biological potential. A common and effective method involves the reaction of a substituted benzaldehyde oxime with an appropriate ester derivative. The following protocol is a representative example of the synthesis of a related compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which can be adapted for the synthesis of 5-phenylisoxazole-3-carboxylate esters.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Materials:

-

Benzaldehyde oxime

-

Chloramine-T

-

Ethyl acetoacetate

-

Ethyl alcohol

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

A mixture of benzaldehyde oxime (1 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethyl alcohol (20 ml) is prepared in a suitable flask.

-

The reaction mixture is stirred at 10°C in an ice bath for approximately 6 hours.

-

The progress of the reaction is monitored by TLC.

-

After the completion of the reaction, the solvent is evaporated under vacuum using a rotary evaporator.

-

The solid obtained is recrystallized from hot ethanol to yield single crystals of the title compound.

Biological Activities of 5-Phenylisoxazole-3-Carboxylate Esters

The 5-phenylisoxazole-3-carboxylate scaffold has been primarily investigated for its potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. However, related isoxazole derivatives have also shown promise as anticancer and anti-inflammatory agents.

Xanthine Oxidase Inhibition: A Key Therapeutic Target

Xanthine oxidase (XO) is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3] Therefore, the inhibition of xanthine oxidase is a major therapeutic strategy for managing gout and other related conditions.[3] A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and found to exhibit potent xanthine oxidase inhibitory activity, with many compounds demonstrating potency in the micromolar to submicromolar range.[4]

Structure-Activity Relationship (SAR) as Xanthine Oxidase Inhibitors

Studies on 5-phenylisoxazole-3-carboxylic acid derivatives have revealed key structural features that influence their inhibitory potency against xanthine oxidase. A significant finding is that the presence of a cyano group at the 3-position of the phenyl moiety is a preferred substitution pattern.[4] The transformation of this cyano group into a nitro group has been shown to cause a general reduction in inhibitory potency.[4]

Quantitative Data: Xanthine Oxidase Inhibition

The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of 5-phenylisoxazole-3-carboxylic acid derivatives.

| Compound | R | IC50 (µM) |

| 5a | H | > 50 |

| 5b | 3-CN | 0.82 |

| 5c | 4-CN | 1.25 |

| 5d | 3-NO2 | 3.16 |

| 5e | 4-NO2 | 4.38 |

| 11a | 3-CN | 0.28 |

| 11b | 4-CN | 0.45 |

| 11c | 3-NO2 | 1.12 |

| 11d | 4-NO2 | 2.07 |

| 11e | H | > 50 |

| Allopurinol | - | 1.89 |

Data adapted from Wang et al., European Journal of Medicinal Chemistry, 2010.[4]

Anticancer Potential: An Emerging Area of Investigation

While specific data for 5-phenylisoxazole-3-carboxylate esters is limited, related phenyl-isoxazole-carboxamide derivatives have demonstrated promising anticancer activities.[3] These compounds have been shown to be potent against various cancer cell lines, including hepatocellular carcinoma (Hep3B), breast carcinoma (MCF-7), and cervical adenocarcinoma (HeLa).[3]

Quantitative Data: Anticancer Activity of Phenyl-isoxazole-carboxamide Derivatives

The following table presents the IC50 values of a series of phenyl-isoxazole-carboxamide derivatives against different cancer cell lines.

| Compound | HeLa (µM) | Hep3B (µM) | MCF-7 (µM) | Hek293T (Normal Cell Line) (µM) |

| 2a | 0.91 | 8.02 | 11.34 | 112.78 |

| 2b | 18.23 | 5.96 | 10.21 | 155.32 |

| 2c | 21.55 | 9.87 | 12.43 | 211.65 |

| 2d | 33.12 | 28.62 | 22.87 | 266.66 |

| 2e | > 50 | > 50 | > 50 | > 300 |

| Doxorubicin | 0.45 | 2.23 | 0.87 | 0.581 |

Data adapted from R Discovery, 2021.[3]

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole derivatives has also been explored. In a study using a carrageenan-induced edema animal model, 5-methylisoxazole-3-carboxylic acid (Isox), the active metabolite of a prodrug, demonstrated anti-inflammatory effects comparable to the well-known anti-inflammatory drug leflunomide.[1] Interestingly, the esterified analogues of Isox, the methyl and ethyl esters, showed reduced anti-inflammatory activity in this model.[1] Another study investigated the anti-inflammatory activity of 3-(1-methoxy napthalen-2-yl)-5-phenylisoxazole in a passive anaphylaxis model in rats and found it to be effective.[5]

Mechanism of Action: Unraveling the Molecular Interactions

Understanding the mechanism of action at a molecular level is crucial for rational drug design and optimization. For 5-phenylisoxazole-3-carboxylate esters, the most well-characterized mechanism is their inhibition of xanthine oxidase.

Molecular Docking Studies with Xanthine Oxidase

Molecular modeling studies have provided valuable insights into the binding mode of 5-phenylisoxazole-3-carboxylic acid derivatives with the active site of xanthine oxidase.[4] These studies help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. For instance, the potent inhibitor 11a (with a 3-cyano phenyl group) is predicted to form key interactions within the enzyme's active site. The isoxazole ring and the phenyl ring are thought to be involved in hydrophobic interactions, while the carboxylate group can form hydrogen bonds with key amino acid residues. Molecular docking simulations have shown that compounds can bind to the active site of xanthine oxidase through a combination of hydrogen bonds and hydrophobic interactions.[6]

Drug Discovery Workflow for Enzyme Inhibitors

The discovery and development of enzyme inhibitors, such as the 5-phenylisoxazole-3-carboxylate esters targeting xanthine oxidase, typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays used to evaluate the biological activity of 5-phenylisoxazole-3-carboxylate esters.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Test compounds (5-phenylisoxazole-3-carboxylate esters)

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Dissolve the test compounds and allopurinol in DMSO to create stock solutions.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add phosphate buffer and the test compound solution (or vehicle).

-

Control: Add phosphate buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO).

-

Test: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

-

Positive Control: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

-

-

Incubation: Pre-incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation: Add the xanthine substrate solution to all wells to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 295 nm over time (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, Hep3B, MCF-7)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in the incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[7]

-

In Vivo Studies: The Path to Clinical Relevance

While in vitro studies provide crucial initial data, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology of potential drug candidates. Currently, there is a limited amount of publicly available in vivo data specifically for 5-phenylisoxazole-3-carboxylate esters. However, preclinical studies on other heterocyclic compounds provide a framework for the types of investigations that are necessary.

Key In Vivo Assessments:

-

Efficacy Studies: Evaluating the therapeutic effect of the compounds in animal models of disease (e.g., carrageenan-induced paw edema for inflammation, xenograft models for cancer).

-

Pharmacokinetic Studies: Determining the ADME properties of the compounds to understand their bioavailability, distribution in the body, and how they are metabolized and eliminated.[8]

-

Toxicology Studies: Assessing the safety profile of the compounds by identifying potential adverse effects and determining the maximum tolerated dose (MTD).

Conclusion and Future Directions

5-Phenylisoxazole-3-carboxylate esters represent a promising class of compounds with well-documented potent in vitro activity as xanthine oxidase inhibitors. The versatility of the isoxazole scaffold, coupled with the potential for diverse substitutions, makes this an exciting area for further research. While the anticancer and anti-inflammatory potential of related isoxazole derivatives is encouraging, more focused studies on the 5-phenylisoxazole-3-carboxylate esters are needed to fully elucidate their activity in these areas.

Future research should prioritize comprehensive in vivo studies to establish the efficacy, safety, and pharmacokinetic profiles of lead compounds. A deeper understanding of their mechanism of action against other potential targets will also be crucial in expanding their therapeutic applications. The continued exploration of this privileged scaffold holds significant promise for the discovery and development of novel therapeutic agents.

References

-

R Discovery. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. [Link]

-

Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

-

Impactfactor. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. [Link]

- Shintani, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology, 13(3).

- Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.

- Zhang, Y., et al. (n.d.). The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. NWPII.

- Kumawat, J. A., et al. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 43-45.

-

World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. [Link]

-

RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

Codd, E. E., et al. (2015). Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. International Journal of Toxicology, 34(2), 129–137. [Link]

-

Singh, A., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry. [Link]

-

Frontiers. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. [Link]

-

Lim, S. Y., et al. (2023). A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods. Molecules, 28(2), 659. [Link]

- Kibriz, D. M., et al. (2018). Xanthine oxidase inhibitory activity of new pyrrole carboxamide derivatives: In vitro and in silico studies. AVESİS.

-

Molecules. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. [Link]

-

Brandon, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]

-

Kumar, A., et al. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 22(4), 358–364. [Link]

-

ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

-

ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

Sources

- 1. nwpii.com [nwpii.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 5-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As an isoxazole derivative, it forms the core scaffold of numerous pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for the rational design and development of new therapeutics. This guide provides a detailed analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—that are essential for the unambiguous identification and characterization of this molecule. The interpretation of this data offers insights into the molecule's connectivity, functional groups, and overall architecture, which are critical for its application in synthetic and medicinal chemistry.

Molecular Structure and Properties

This compound possesses a rigid, planar structure consisting of a phenyl ring and an ethyl carboxylate group attached to the isoxazole core. This planarity influences its intermolecular interactions and, consequently, its physical and biological properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| Appearance | Solid |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0.5!"]; O1 [label="O", pos="-0.8,-0.2!"]; C3 [label="C", pos="0.7,0!"]; C4 [label="C", pos="0.4,-1!"]; C5 [label="C", pos="-0.5,-1.2!"];

C_phenyl_1 [label="C", pos="-1.2,-2.2!"]; C_phenyl_2 [label="C", pos="-0.8,-3.2!"]; C_phenyl_3 [label="C", pos="-1.5,-4!"]; C_phenyl_4 [label="C", pos="-2.5,-3.8!"]; C_phenyl_5 [label="C", pos="-2.9,-2.8!"]; C_phenyl_6 [label="C", pos="-2.2,-2!"];

C_ester_C1 [label="C", pos="1.8,0.3!"]; O_ester_1 [label="O", pos="2.2,1.2!"]; O_ester_2 [label="O", pos="2.5,-0.5!"]; C_ester_C2 [label="C", pos="3.5,-0.2!"]; C_ester_C3 [label="C", pos="4.2,-1.2!"];

// Bond edges N1 -- O1; O1 -- C5; C5 -- C4; C4 -- C3; C3 -- N1;

C5 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

C3 -- C_ester_C1; C_ester_C1 -- O_ester_1 [style=double]; C_ester_C1 -- O_ester_2; O_ester_2 -- C_ester_C2; C_ester_C2 -- C_ester_C3;

// Hydrogen atoms H4[label="H", pos="0.8,-1.5!"]; C4 -- H4;

H_phenyl_2 [label="H", pos="-0.1,-3.4!"]; C_phenyl_2 -- H_phenyl_2; H_phenyl_3 [label="H", pos="-1.2,-4.8!"]; C_phenyl_3 -- H_phenyl_3; H_phenyl_4 [label="H", pos="-3,-4.5!"]; C_phenyl_4 -- H_phenyl_4; H_phenyl_5 [label="H", pos="-3.7,-2.6!"]; C_phenyl_5 -- H_phenyl_5; H_phenyl_6 [label="H", pos="-2.5,-1.2!"]; C_phenyl_6 -- H_phenyl_6;

H_ester_C2_1 [label="H", pos="3.8,0.6!"]; C_ester_C2 -- H_ester_C2_1; H_ester_C2_2 [label="H", pos="3.2,-0.8!"]; C_ester_C2 -- H_ester_C2_2;

H_ester_C3_1 [label="H", pos="4.5,-0.6!"]; C_ester_C3 -- H_ester_C3_1; H_ester_C3_2 [label="H", pos="3.9,-2!"]; C_ester_C3 -- H_ester_C3_2; H_ester_C3_3 [label="H", pos="5,-1.4!"]; C_ester_C3 -- H_ester_C3_3; }

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number and types of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of this compound provides distinct signals for the aromatic, isoxazole, and ethyl ester protons.

Experimental Protocol:

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. A small amount of the compound is dissolved in the deuterated solvent, and the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 | m | 2H | Phenyl H (ortho) |

| 7.50 | m | 3H | Phenyl H (meta, para) |

| 6.92 | s | 1H | Isoxazole H |

| 4.47 | q | 2H | -OCH₂CH₃ |

| 1.44 | t | 3H | -OCH₂CH₃ |

Data sourced from Acta Crystallographica Section E[1].

Interpretation:

The downfield signals at 7.80 and 7.50 ppm are characteristic of the protons on the phenyl ring. The multiplet at 7.80 ppm corresponds to the two ortho protons, which are deshielded by the anisotropic effect of the isoxazole ring. The multiplet at 7.50 ppm represents the three meta and para protons. The singlet at 6.92 ppm is assigned to the proton on the C4 position of the isoxazole ring. The quartet at 4.47 ppm and the triplet at 1.44 ppm are characteristic of the ethyl ester group, with the quartet corresponding to the methylene protons adjacent to the oxygen atom and the triplet to the terminal methyl protons.

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 126 MHz for a 500 MHz ¹H instrument). The same sample solution can be used. Proton decoupling is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| 171.66 | C=O (ester) |

| 159.98 | C3 (isoxazole) |

| 156.96 | C5 (isoxazole) |

| 130.76 | Phenyl C (para) |

| 129.11 | Phenyl C (ortho/meta) |

| 126.61 | Phenyl C (ipso) |

| 125.89 | Phenyl C (ortho/meta) |

| 99.92 | C4 (isoxazole) |

| 62.18 | -OCH₂CH₃ |

| 14.15 | -OCH₂CH₃ |

Data sourced from Acta Crystallographica Section E[1].

Interpretation:

The most downfield signal at 171.66 ppm is characteristic of the carbonyl carbon of the ester group. The signals at 159.98 and 156.96 ppm are assigned to the C3 and C5 carbons of the isoxazole ring, respectively. The aromatic carbons of the phenyl ring appear in the range of 125-131 ppm. The signal at 99.92 ppm corresponds to the C4 carbon of the isoxazole ring. The aliphatic carbons of the ethyl group are observed at 62.18 ppm for the methylene carbon and 14.15 ppm for the methyl carbon.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra are typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Predicted Fragmentation:

The molecular ion peak (M⁺) for this compound would be expected at an m/z of 217, corresponding to its molecular weight. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 172.

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 188.

-

Cleavage of the ester group: Loss of the entire -COOCH₂CH₃ group would give a fragment at m/z 144.

-

Fragmentation of the isoxazole ring: This can lead to various smaller fragments, including the phenyl cation at m/z 77.

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the ester, aromatic, and isoxazole moieties. While a specific experimental IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum can be recorded from a thin film of the compound.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2980-2850 | Aliphatic C-H | Stretch |

| ~1720 | C=O (ester) | Stretch |

| ~1600, ~1480 | C=C (aromatic) | Stretch |

| ~1450-1350 | C-O (ester), C=N (isoxazole) | Stretch |

| ~1250 | C-O (ester) | Stretch |

Interpretation:

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group. The bands in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic ring, while the absorptions between 2980 and 2850 cm⁻¹ correspond to the C-H stretching of the ethyl group. The characteristic C=C stretching vibrations of the phenyl ring are expected to appear around 1600 and 1480 cm⁻¹. The region between 1450 and 1350 cm⁻¹ will likely contain overlapping bands from the C-O stretching of the ester and the C=N stretching of the isoxazole ring. A prominent band around 1250 cm⁻¹ would be attributed to the C-O single bond stretch of the ester.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the overall structure of the molecule. While experimental mass spectrometry and infrared spectroscopy data were not found, the predicted fragmentation patterns and absorption bands provide a strong basis for the identification of this compound. This collection of spectroscopic information is an invaluable resource for researchers working with this important heterocyclic scaffold, facilitating its synthesis, purification, and application in the development of new chemical entities with potential therapeutic value.

References

-

Kumar, M. S., et al. (2017). Crystal structure and Hirshfeld surface analysis of this compound. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 555-559. [Link]

Sources

An In-Depth Structural Elucidation of Ethyl 5-Phenylisoxazole-3-carboxylate: A Guide for Drug Discovery Professionals

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and spatial arrangement offer a versatile platform for designing molecules with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[3][1][4] This guide provides an in-depth structural analysis of a key derivative, Ethyl 5-phenylisoxazole-3-carboxylate, a crucial intermediate in the synthesis of numerous pharmaceutical agents.[3] Understanding the precise three-dimensional architecture and spectroscopic fingerprint of this molecule is paramount for researchers engaged in the rational design of novel therapeutics. This document eschews a conventional template, instead opting for a logical progression that mirrors the scientific process of structural elucidation, from synthesis to definitive crystallographic analysis.

Molecular Identity and Synthesis: Constructing the Core

The journey into the structural analysis of any compound begins with its unambiguous synthesis and the confirmation of its elemental composition. This compound (C₁₂H₁₁NO₃) possesses a molecular weight of 217.22 g/mol .[5]

A common and effective route to this class of compounds involves the cycloaddition reaction. While various synthetic strategies for isoxazoles exist, a representative synthesis for a related compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, involves the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of chloramine-T.[1] This highlights a general principle in isoxazole synthesis: the construction of the five-membered ring from acyclic precursors.

For this compound, a reliable synthesis involves a one-pot reaction, leading to the formation of the isoxazole ring with the desired substituents at the 3- and 5-positions. The purification of the crude product is typically achieved through recrystallization, for instance, by slow evaporation from an ethyl acetate solution, which can yield single crystals suitable for X-ray diffraction analysis.[3]

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize and obtain single crystals of this compound.

Materials:

-

Starting materials for the specific cycloaddition reaction (e.g., a substituted alkyne and a nitrile oxide precursor).

-

Appropriate solvent (e.g., ethanol, ethyl acetate).

-

Catalyst (if required by the specific synthetic route).

-

Standard laboratory glassware.

-

Recrystallization solvent (e.g., ethyl acetate).

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting materials in the chosen solvent under appropriate reaction conditions (e.g., temperature, inert atmosphere).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction and perform an appropriate work-up procedure, which may include extraction and washing, to isolate the crude product.

-

Purification and Crystallization: Purify the crude product by column chromatography if necessary. Dissolve the purified solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature. The slow evaporation of the solvent should yield colorless, single crystals suitable for X-ray diffraction.[3]

Spectroscopic Fingerprinting: Deciphering the Connectivity

Spectroscopic techniques provide the first layer of structural information, revealing the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following characteristic signals are observed (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | m | 2H | Aromatic protons (ortho) |

| 7.50 | m | 3H | Aromatic protons (meta, para) |

| 6.92 | s | 1H | Isoxazole C4-H |

| 4.47 | q | 2H | -OCH₂CH₃ |

| 1.44 | t | 3H | -OCH₂CH₃ |

| Table 1: ¹H NMR data for this compound.[3] |

Causality behind the assignments: The downfield chemical shifts of the aromatic protons are characteristic of their attachment to an electron-withdrawing phenyl ring. The singlet at 6.92 ppm is a key indicator of the proton at the C4 position of the isoxazole ring. The quartet and triplet are classic patterns for an ethyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the title compound, the following signals are observed (126 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 171.66 | Ester carbonyl carbon (C=O) |

| 159.98, 156.96 | Isoxazole ring carbons (C3 and C5) |

| 130.76, 129.11, 126.61 | Phenyl ring carbons (CH) |

| 125.89 | Phenyl ring carbon (quaternary) |

| 99.92 | Isoxazole ring carbon (C4) |

| 62.18 | Methylene carbon of ethyl group (-OCH₂) |

| 14.15 | Methyl carbon of ethyl group (-CH₃) |

| Table 2: ¹³C NMR data for this compound.[3] |

Expert Insight: The chemical shifts of the isoxazole ring carbons are characteristic and provide strong evidence for the formation of the heterocyclic core. The downfield shift of the ester carbonyl carbon is also a key diagnostic feature.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of the synthesized compound.

Materials:

-

NMR spectrometer (e.g., 400 or 500 MHz).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

-

The synthesized this compound.

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Vibrational Modes

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) Range | Functional Group Vibration |

| 3100-3000 | C-H stretching (aromatic and isoxazole ring) |